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Introduction
Pancreatic islets of Langerhans, complex micro-organs responsible for maintaining glucose

homeostasis, are a primary focus in diabetes research and the development of novel

therapeutics. The ability to successfully isolate, culture, and assess the function of these islets

in vitro is crucial for understanding disease mechanisms, screening potential drug candidates,

and developing cell-based therapies. C-peptide, a fragment cleaved from proinsulin during

insulin synthesis, serves as a vital biomarker of endogenous insulin secretion. Its analysis

provides a more accurate measure of beta-cell function than insulin measurement alone,

particularly in patients receiving exogenous insulin.

These application notes provide detailed methodologies for the culture of pancreatic islet cells

and the subsequent analysis of C-peptide secretion. The protocols outlined below are intended

to serve as a comprehensive guide for researchers, scientists, and drug development

professionals working in this field.

I. Pancreatic Islet Cell Culture
A. Islet Isolation and Purification
The successful culture of pancreatic islets begins with their effective isolation from pancreatic

tissue. The following is a generalized protocol for the isolation of rodent islets.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b15578127?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Murine Pancreatic Islet Isolation

Pancreas Perfusion:

Anesthetize the mouse according to approved institutional animal care and use committee

(IACUC) protocols.

Make a midline abdominal incision to expose the common bile duct.

Clamp the common bile duct at the ampulla of Vater.

Inject 2-3 mL of cold collagenase P solution (see table below for concentration) into the

common bile duct to inflate the pancreas.[1]

Carefully dissect the inflated pancreas and place it in a 50 mL conical tube on ice.[1]

Pancreas Digestion:

Mince the pancreas into small pieces.

Incubate the tissue in a 37°C water bath with shaking for 12-15 minutes to allow for

enzymatic digestion.[1]

Stop the digestion by adding 10 mL of ice-cold stop solution (e.g., HBSS with 10% FBS).

[1]

Gently shake the tube to mechanically disrupt the digested tissue.[1]

Islet Purification:

Centrifuge the digested tissue at 150 x g for 3 minutes at 4°C.

Resuspend the pellet in a density gradient medium (e.g., Histopaque-1077).

Carefully layer Hanks' Balanced Salt Solution (HBSS) on top of the cell suspension to

create a density gradient.[1]

Centrifuge at 900 x g for 20 minutes at 4°C with no brake.
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Islets will be located at the interface between the density gradient medium and the HBSS

layer.[1]

Carefully collect the islet layer and wash with HBSS.[1]

Islet Hand-picking:

Transfer the washed islets to a petri dish containing culture medium.

Under a stereomicroscope, hand-pick the islets to ensure high purity. Healthy islets appear

round with a smooth surface.[1]

Quantitative Data: Islet Isolation Reagents

Reagent Concentration/Amount Purpose

Collagenase P 1 mg/mL in HBSS
Enzymatic digestion of

pancreatic tissue

Stop Solution
HBSS with 10% Fetal Bovine

Serum (FBS)

Inactivate collagenase and

stop digestion

Density Gradient Histopaque-1077 or similar
Separation of islets from

exocrine tissue

Wash Solution
Hanks' Balanced Salt Solution

(HBSS)

Washing and resuspension of

islets

B. Islet Culture Conditions
Proper culture conditions are essential for maintaining islet viability and function in vitro.

Experimental Protocol: Islet Culture

Culture Medium:

Culture islets in RPMI-1640 or CMRL-1066 medium supplemented with 10% FBS, 100

U/mL penicillin, and 100 µg/mL streptomycin.[2][3]
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The choice of basal medium can influence islet survival and function.[3][4]

Culture Environment:

Culture islets in a humidified incubator at 37°C with 5% CO2.[2]

Use non-treated petri dishes to prevent islet attachment and promote the formation of islet

clusters.[2]

Extracellular Matrix (ECM) Coating (Optional):

Coating culture plates with ECM components like collagen or fibronectin can enhance islet

cell attachment, proliferation, and long-term maintenance.[5][6]

ECM can improve glucose-stimulated insulin secretion in cultured islets.

Quantitative Data: Islet Culture Media Supplements

Supplement Concentration Purpose

Fetal Bovine Serum (FBS) 10% (v/v)
Provides growth factors and

nutrients

Penicillin 100 U/mL
Prevents bacterial

contamination

Streptomycin 100 µg/mL
Prevents bacterial

contamination

L-Glutamine 2 mM
Essential amino acid for cell

culture

C. Islet Viability and Function Assessment
Regular assessment of islet viability and function is critical to ensure the quality of the cultured

islets.

Experimental Protocol: Islet Viability Assessment (Acridine Orange/Propidium Iodide Staining)
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Prepare a staining solution containing Acridine Orange (AO) and Propidium Iodide (PI).

Incubate a small sample of islets in the staining solution for 5-10 minutes.

Wash the islets with PBS.

Visualize the islets under a fluorescence microscope.

Viable cells will fluoresce green (AO).

Non-viable cells will fluoresce red (PI).

Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Pre-incubation:

Hand-pick 10-15 islets of similar size per replicate into a microcentrifuge tube.

Pre-incubate the islets in Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low

glucose concentration (e.g., 2.8 mM) for 1 hour at 37°C.

Low Glucose Stimulation:

Remove the pre-incubation buffer and add fresh KRBH with low glucose.

Incubate for 1 hour at 37°C.

Collect the supernatant for C-peptide and insulin analysis.

High Glucose Stimulation:

Remove the low glucose buffer and add fresh KRBH with a high glucose concentration

(e.g., 16.7 mM).

Incubate for 1 hour at 37°C.

Collect the supernatant for C-peptide and insulin analysis.

Analysis:
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Analyze the C-peptide and insulin concentrations in the collected supernatants using

ELISA or RIA.

Quantitative Data: GSIS Assay Solutions

Solution Glucose Concentration Purpose

Low Glucose KRBH 2.8 mM Basal insulin secretion

High Glucose KRBH 16.7 mM Stimulated insulin secretion

II. C-Peptide Analysis
C-peptide analysis is a reliable method for quantifying endogenous insulin secretion. ELISA

and Radioimmunoassay (RIA) are the most common methods for this analysis.

A. Enzyme-Linked Immunosorbent Assay (ELISA)
Experimental Protocol: C-Peptide ELISA (Competitive Binding)

Plate Preparation:

Use a microtiter plate pre-coated with anti-mouse antibodies.

Add a monoclonal antibody directed against C-peptide to the wells.

Sample and Conjugate Addition:

Add standards, controls, and unknown samples to the wells.

Add a C-peptide-horseradish peroxidase (HRP) conjugate to each well. Endogenous C-

peptide in the sample will compete with the C-peptide-HRP conjugate for binding to the

antibody.

Incubation and Washing:

Incubate the plate for 60 minutes at room temperature with shaking.

Wash the wells three times with wash buffer to remove unbound conjugate.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substrate Reaction and Detection:

Add a substrate solution (e.g., TMB) to each well and incubate for 20 minutes at room

temperature.

The HRP enzyme will catalyze a color change.

Stop the reaction by adding a stop solution.

Read the absorbance at 450 nm using a microplate reader. The amount of bound

peroxidase conjugate, and therefore the color intensity, is inversely proportional to the

concentration of C-peptide in the sample.

Quantitative Data: C-Peptide ELISA Parameters

Parameter Value

Incubation Time (Sample & Conjugate) 60 minutes

Incubation Time (Substrate) 20 minutes

Wavelength for Absorbance Reading 450 nm

Analytical Sensitivity (Example) 0.018 ng/mL

B. Radioimmunoassay (RIA)
Experimental Protocol: C-Peptide RIA

Assay Setup:

In duplicate tubes, add 200 µL of C-peptide standards, controls, or unknown serum

samples.

Add 100 µL of anti-C-peptide antibody.

Add 100 µL of 125I-labeled C-peptide tracer.

Incubation:
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Incubate the tubes overnight at 4°C.

Separation of Bound and Free Tracer:

Add a precipitating reagent (e.g., polyethylene glycol) to separate the antibody-bound C-

peptide from the free C-peptide.

Centrifuge the tubes and decant the supernatant.

Detection:

Measure the radioactivity of the pellet using a gamma counter.

The amount of radioactivity is inversely proportional to the concentration of C-peptide in

the sample.

Quantitative Data: C-Peptide RIA Parameters

Parameter Value

Sample Volume 200 µL

Incubation Overnight at 4°C

Detection Limit (Example) 0.43 ng/mL

III. Visualizations
A. Experimental Workflow
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Caption: Workflow for islet isolation, culture, and functional analysis.
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Caption: Simplified pathway of glucose-stimulated insulin secretion.
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Caption: Processing of proinsulin to insulin and C-peptide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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